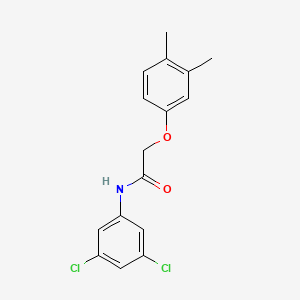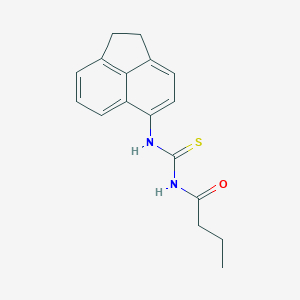
N-(3-hydroxyphenyl)-2-methyl-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-hydroxyphenyl)-2-methyl-3-nitrobenzamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxyphenyl)-2-methyl-3-nitrobenzamide typically involves the nitration of 2-methylbenzamide followed by the introduction of the hydroxyphenyl group. One common method includes the nitration of 2-methylbenzamide using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to a coupling reaction with 3-hydroxyphenylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxyphenyl)-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, where the nitro and hydroxy groups direct incoming electrophiles to specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or sodium borohydride in ethanol.
Substitution: Electrophiles such as bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of N-(3-hydroxyphenyl)-2-methyl-3-benzamide.
Reduction: Formation of N-(3-hydroxyphenyl)-2-methyl-3-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the electrophile used.
Scientific Research Applications
N-(3-hydroxyphenyl)-2-methyl-3-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(3-hydroxyphenyl)-2-methyl-3-nitrobenzamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and nitro groups play crucial roles in these interactions, facilitating binding to active sites and influencing the compound’s reactivity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects.
Comparison with Similar Compounds
N-(3-hydroxyphenyl)-2-methyl-3-nitrobenzamide can be compared with other similar compounds, such as:
N-(4-hydroxyphenyl)-2-methyl-3-nitrobenzamide: Similar structure but with the hydroxy group in the para position, which may affect its reactivity and binding properties.
N-(3-hydroxyphenyl)-2-methyl-4-nitrobenzamide: Similar structure but with the nitro group in the para position, influencing its chemical behavior and applications.
N-(3-hydroxyphenyl)-2-methyl-3-aminobenzamide: The reduced form of the nitro compound, which exhibits different chemical and biological properties.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting effects on its reactivity and applications.
Properties
IUPAC Name |
N-(3-hydroxyphenyl)-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-9-12(6-3-7-13(9)16(19)20)14(18)15-10-4-2-5-11(17)8-10/h2-8,17H,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXCQYBRZRHADZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-chlorophenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5861862.png)

![N-[5-(tert-butylsulfamoyl)-2-methoxyphenyl]acetamide](/img/structure/B5861870.png)

![N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]sulfonylphenyl]acetamide](/img/structure/B5861910.png)



![N-[3-(2,5-dioxopyrrol-1-yl)phenyl]benzamide](/img/structure/B5861947.png)
![2-{[(4-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B5861954.png)

![6-(2,6-dichlorophenyl)-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5861958.png)
![5-[(2-fluorobenzyl)sulfanyl]-1-phenyl-1H-tetrazole](/img/structure/B5861959.png)

